

# A Comparative Guide to Inter-Laboratory Analysis of N-Nitroso-Furosemide

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## Compound of Interest

Compound Name: *N-nitroso-furosemide*

Cat. No.: *B13425972*

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The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] **N-nitroso-furosemide**, a nitrosamine impurity related to the drug substance furosemide, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety and meet regulatory standards.[1][4][5] Furosemide is a diuretic used to treat fluid retention and high blood pressure.[1] As it is a secondary amine, there is a potential for the formation of **N-nitroso-furosemide**, a nitrosamine drug substance related impurity (NDSRI).[1][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set strict acceptable intake (AI) limits for such impurities, with the current AI for **N-nitroso-furosemide** being 1500 ng/day.[5]

This guide provides a comparative overview of analytical methodologies for **N-nitroso-furosemide**, supported by experimental data, to assist laboratories in method development, validation, and inter-laboratory comparisons. While a formal inter-laboratory comparison study for **N-nitroso-furosemide** has not been publicly documented, this guide synthesizes available data to present a performance comparison of a well-described LC-MS/MS method with potential alternative approaches. The challenges in developing reliable methods for **N-nitroso-furosemide** determination are notable, making a clear comparison of analytical strategies crucial.[6]

## Comparative Analytical Performance

The following table summarizes the performance characteristics of a published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares it with typical performance parameters for alternative techniques that could be employed for **N-nitroso-furosemide** analysis.

Parameter	Method A: LC-MS/MS (SCIEX 5500+)[4]	Method B: High-Resolution Mass Spectrometry (HRMS)	Method C: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle	Liquid chromatography separation followed by triple quadrupole mass spectrometry detection.	Liquid chromatography separation followed by high-resolution mass spectrometry (e.g., Orbitrap, TOF).	Gas chromatography separation followed by mass spectrometry detection.
Limit of Quantitation (LOQ)	1.857 ng/L (0.0053 ppm)	Typically in the range of 0.005 - 0.05 ppm	Generally higher LOQs, often >0.1 ppm, may require derivatization.
Limit of Detection (LOD)	0.00159 ppm	Typically in the range of 0.001 - 0.01 ppm	Higher LODs compared to LC-MS methods.
Accuracy (% Recovery)	Data not specified, but method is described as robust.	Typically 80-120%	Typically 70-130%
Precision (%RSD)	0.40 - 8.9% across different concentrations.[4]	Generally < 15%	Generally < 20%
Selectivity	High, based on specific MRM transitions.	Very high, based on accurate mass measurement.	Moderate to high, depends on chromatographic resolution and potential for matrix interference.
Sample Throughput	Moderate, with a run time of approximately 21 minutes per sample.[4]	Moderate, similar to LC-MS/MS.	Lower, often requires longer run times and sample derivatization.

## Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are the detailed protocols for the LC-MS/MS method and a general protocol for HRMS analysis.

### Method A: LC-MS/MS Analysis of N-Nitroso-Furosemide[4]

This method utilizes a Kinetex™ Biphenyl column for chromatographic separation and a SCIEX 5500+ system for detection.[4]

#### 1. Sample Preparation

- Dissolve 1.00 mg of **N-Nitroso-Furosemide** reference standard in 1 mL of methanol.
- Perform subsequent dilutions in a 50:50 (v/v) mixture of methanol and water.
- For the drug product, aliquot a furosemide solution (e.g., 10 mg/mL) and dilute with the 50:50 methanol:water mixture.
- Vortex the sample for 10-15 minutes.
- Centrifuge at 14,000 rpm at 5°C.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into a glass autosampler vial.

#### 2. Liquid Chromatography Parameters

- Column: Kinetex™ Biphenyl, 2.6 µm, 150 x 3.0 mm
- Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid
- Mobile Phase B: 50:50 methanol:acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.5 mL/min
- Injection Volume: 5 µL

- Column Temperature: 40 °C

- Gradient:

- 0.00 min: 10% B
- 2.00 min: 10% B
- 4.00 min: 30% B
- 7.00 min: 30% B
- 10.00 min: 40% B
- 15.00 min: 40% B
- 16.00 min: 98% B
- 18.00 min: 98% B
- 18.10 min: 10% B
- 21.00 min: 10% B

### 3. Mass Spectrometry Parameters

- System: SCIEX 5500+
- Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the specific transition.
- MRM Transitions: Specific precursor and product ions for **N-nitroso-furosemide** would be monitored. For example, for a related compound, specific m/z transitions would be selected for quantification and confirmation.

## Method B: High-Resolution Mass Spectrometry (HRMS) Analysis

This method provides high selectivity and is suitable for both targeted and non-targeted screening of nitrosamines.

### 1. Sample Preparation

- Sample preparation would be similar to the LC-MS/MS method, involving dissolution, dilution, and filtration.

### 2. Liquid Chromatography Parameters

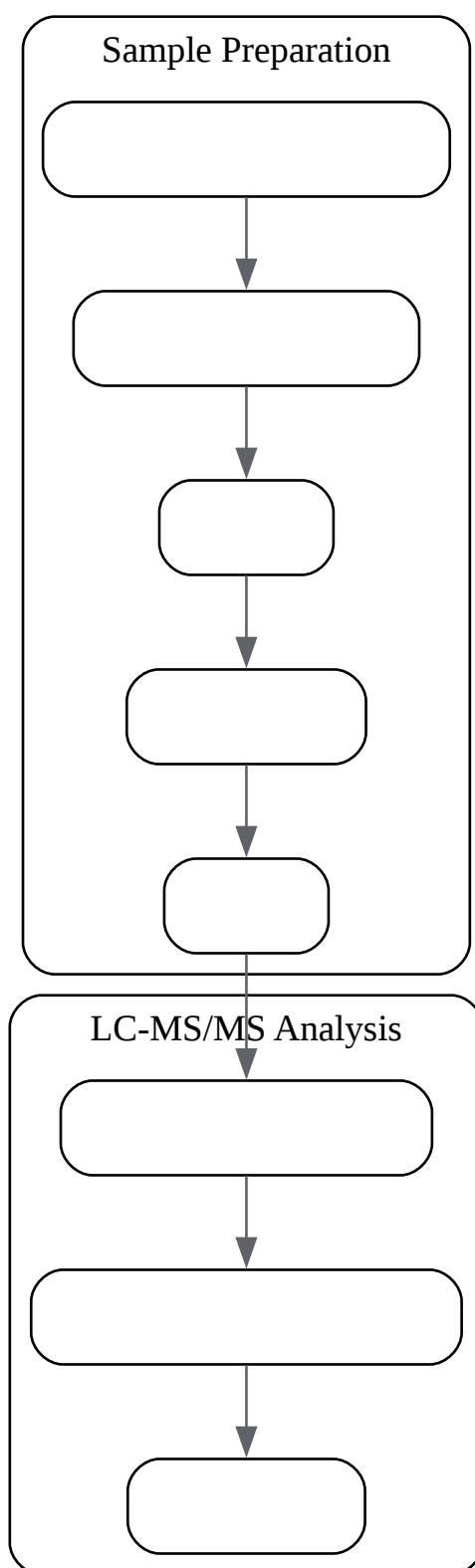
- Chromatographic conditions would be similar to those used for LC-MS/MS to achieve good separation of the analyte from the parent drug and other impurities. A C18 or Biphenyl column is often suitable.

### 3. High-Resolution Mass Spectrometry Parameters

- System: An Orbitrap or TOF mass spectrometer.
- Ionization Mode: ESI, positive mode is common for many nitrosamines.
- Data Acquisition: Full scan mode with a high resolution (e.g., > 60,000) to allow for accurate mass determination. Targeted MS/MS or All-Ions Fragmentation (AIF) can be used for confirmation.
- Data Analysis: Quantification is based on the extracted ion chromatogram of the accurate mass of the protonated molecule  $[M+H]^+$ .

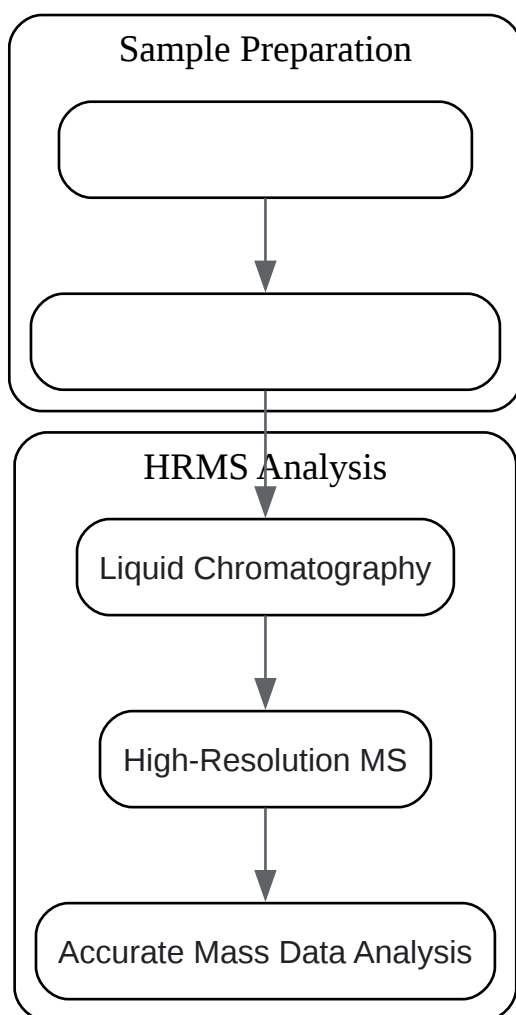
## Visualized Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.



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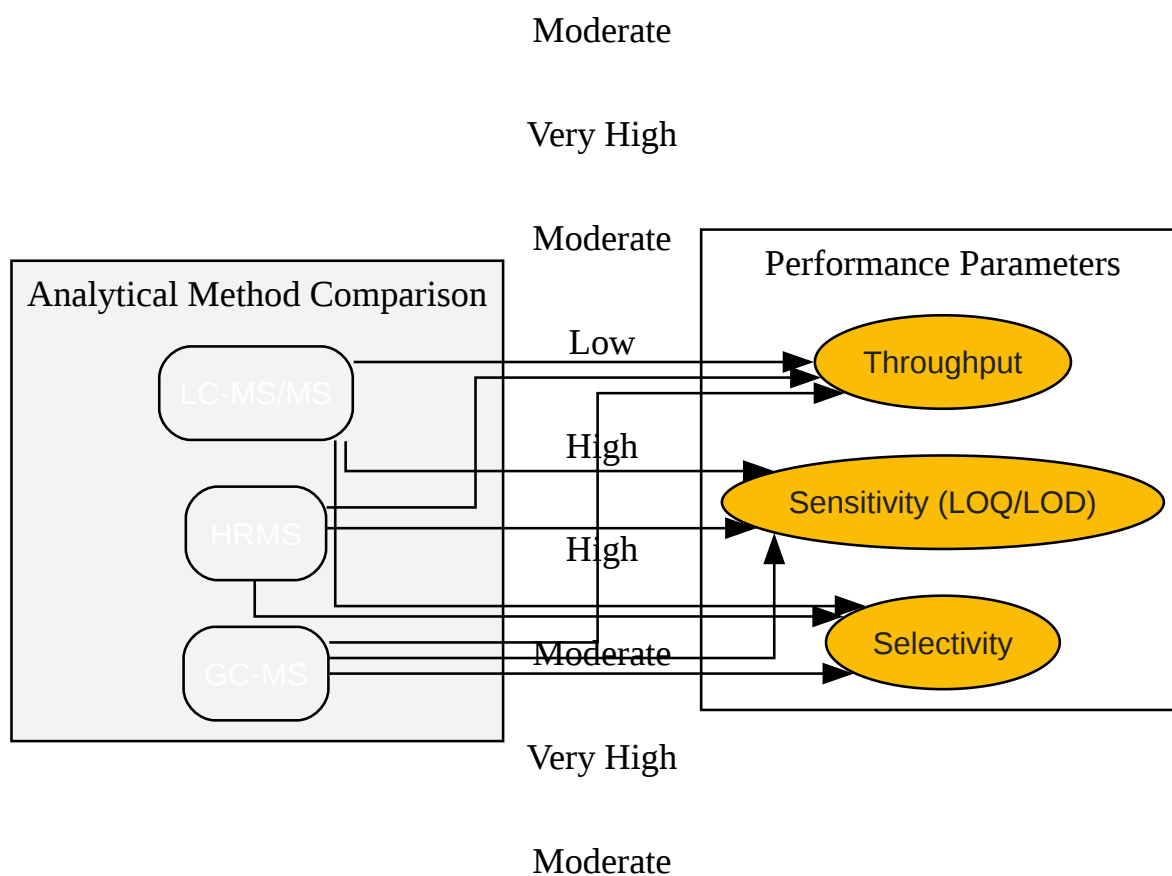
Caption: Workflow for **N-Nitroso-Furosemide** Analysis by LC-MS/MS.



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Caption: General Workflow for **N-Nitroso-Furosemide** Analysis by HRMS.





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Caption: Logical Comparison of Analytical Techniques.

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